molecular formula C17H16N4O2S B2850974 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941971-43-3

2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2850974
CAS No.: 941971-43-3
M. Wt: 340.4
InChI Key: HPUKOZITXJOFCM-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound known for its diverse applications in chemistry, biology, medicine, and industry. Structurally, it incorporates phenyl, oxadiazole, and pyridinyl moieties, offering a wealth of reactive sites and potential interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring system This is often achieved through cyclization of hydrazides with carbon disulfide and subsequent functionalization

Industrial Production Methods: Scaling up this synthesis for industrial production involves optimization of reaction conditions, such as temperature control, solvent selection, and reagent purity, to ensure high yield and reproducibility. Continuous-flow reactors may be employed to streamline the process and enhance safety during scale-up.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is reactive in several types of chemical reactions:

  • Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: Various functional groups, particularly the oxadiazole ring, can undergo reduction under specific conditions.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, primarily targeting the phenyl and pyridinyl rings.

Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation. Reducing agents such as lithium aluminum hydride are employed for reduction processes. Substitution reactions often involve halogenating agents or organometallic reagents.

Major Products Formed:

  • Oxidation of the ethylthio group leads to sulfoxides and sulfones.

  • Reduction of the oxadiazole may yield a dihydro derivative.

  • Substitution reactions can introduce a variety of functional groups onto the phenyl or pyridinyl rings.

Scientific Research Applications

2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

  • Chemistry: It serves as a precursor or intermediate in the synthesis of other complex organic molecules.

  • Biology: Investigated for its potential to modulate biological pathways due to its multiple reactive sites.

  • Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

  • Industry: Utilized in material science for the development of novel polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The compound's mechanism of action is multifaceted, primarily involving its interaction with specific molecular targets and pathways:

  • Molecular Targets: It may target enzymes, receptors, or proteins involved in biological processes.

  • Pathways Involved: The oxadiazole and pyridinyl groups can interact with cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

  • Similar Compounds: Compounds such as 2-(4-ethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide lack the ethylthio group, altering their chemical and biological properties.

  • Uniqueness: The ethylthio group enhances the compound's ability to undergo oxidation and provides additional binding interactions in biological systems.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-24-14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(23-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUKOZITXJOFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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